LogP Differential: Enhanced Lipophilicity versus Unsubstituted Core Scaffold
The calculated LogP (cLogP) for 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one is reported as 0.04 (Chemspace) to 0.61 (Leyan) [1]. In contrast, the unsubstituted 1,4-diazepan-5-one core scaffold, lacking both the 2,2-dimethyl and N4-ethyl groups, exhibits a calculated LogP of approximately -0.5 to -0.8 (estimated based on structural analogs). The N4-ethyl and C2-dimethyl substitutions collectively increase lipophilicity by approximately 0.5–1.4 log units, which class-level inference from medicinal chemistry principles suggests may enhance membrane permeability and CNS penetration potential [2]. Direct comparative LogP data for the closest analog, 2,2-dimethyl-1,4-diazepan-5-one (CAS 933690-00-7), are not publicly available from vendor sources, limiting the precision of this comparison.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 0.04–0.61 |
| Comparator Or Baseline | Unsubstituted 1,4-diazepan-5-one core (cLogP ≈ -0.5 to -0.8, estimated) |
| Quantified Difference | Δ LogP ≈ +0.5 to +1.4 |
| Conditions | In silico calculation; specific algorithm not disclosed by vendors |
Why This Matters
This LogP shift differentiates the compound from more polar unsubstituted building blocks, informing its suitability for hit-to-lead campaigns requiring balanced lipophilicity.
- [1] Chemspace. 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one Compound Record. ID: CSCS00020778685; Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.). 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one Product Page. Catalog 2233212. View Source
- [2] Harrell, C. M. et al. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an N,N-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. PubMed abstract. View Source
